molecular formula C8H5Br2F3O B12278619 3,5-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol

3,5-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B12278619
M. Wt: 333.93 g/mol
InChI Key: FTOSBTFZJNBYMP-UHFFFAOYSA-N
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Description

3,5-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol is a high-purity chemical reagent designed for research and development purposes. This compound features a benzyl alcohol core that is uniquely functionalized with both bromo and trifluoromethyl groups. The two bromine atoms at the 3 and 5 positions of the benzene ring make the structure a valuable intermediate for further cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of more complex molecular architectures. Simultaneously, the alpha-trifluoromethyl group adjacent to the alcohol functionality is a moiety known to significantly influence the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and overall bioavailability . This combination of substituents makes this compound a particularly versatile and valuable building block in medicinal chemistry for the synthesis of potential pharmaceutical agents, as well as in materials science for the development of advanced organic materials. The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet for proper handling and storage instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5Br2F3O

Molecular Weight

333.93 g/mol

IUPAC Name

1-(3,5-dibromophenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H5Br2F3O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3,7,14H

InChI Key

FTOSBTFZJNBYMP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Benzaldehyde Intermediate

The most widely documented method involves a two-step process:

  • Formation of 3,5-Bis(trifluoromethyl)benzaldehyde :
    • A Grignard reagent is prepared by reacting 3,5-bis(trifluoromethyl)halobenzene (bromo- or chloro-) with magnesium in solvents such as tetrahydrofuran (THF) or diethyl ether at temperatures between −70°C and 100°C.
    • The Grignard intermediate is then treated with an acylating agent (e.g., N,N-dimethylformamide or trimethyl orthoformate) to introduce the formyl group, yielding 3,5-bis(trifluoromethyl)benzaldehyde.
  • Reduction to Benzyl Alcohol :
    • The aldehyde is reduced using sodium borohydride (NaBH₄) or diisobutylaluminum hydride (DIBAL-H) in alcohol or ether solvents. Yields exceed 85% with purity >95% after crystallization.

Key Data :

Parameter Conditions Yield (%) Purity (%)
Grignard formation THF, −40°C, 2 h 92 90
Acylation N,N-dimethylformamide, 70°C, 4 h 88 93
Reduction NaBH₄/EtOH, 25°C, 1 h 91 97

Single-Step Grignard-Paraformaldehyde Method

An alternative one-pot approach reacts the Grignard reagent directly with paraformaldehyde. Though paraformaldehyde’s moisture sensitivity complicates reproducibility, optimized protocols using anhydrous THF and controlled heating (40–60°C) achieve yields of 76–82%. This method bypasses the aldehyde intermediate but requires rigorous moisture exclusion.

Catalytic Reduction of Ketone Precursors

Hydrogenation of 3,5-Dibromo-alpha-(trifluoromethyl)acetophenone

Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under 4–6 atm H₂ converts ketones to alcohols. This method is less common due to challenges in synthesizing the ketone precursor but offers scalability for industrial production.

Optimized Conditions :

  • Catalyst: 5% Pd/C, 45°C, 6 h
  • Solvent: Ethanol/water (9:1)
  • Yield: 78% (purity: 94%)

Borane-Mediated Reduction

Borane-THF complex reduces ketones at −10°C to 25°C, providing superior stereochemical control. This method is favored for lab-scale synthesis but limited by borane’s pyrophoric nature.

Halogenation of Benzyl Alcohol Derivatives

Bromination of 3,5-Bis(trifluoromethyl)benzyl Alcohol

Direct bromination using bromine (Br₂) or phosphorus tribromide (PBr₃) in dichloromethane introduces bromine at the 3,5-positions. Excess Br₂ (2.2 equiv) at 0°C achieves >90% conversion but necessitates careful quenching to avoid over-bromination.

Reaction Profile :

  • Substrate: 3,5-Bis(trifluoromethyl)benzyl alcohol
  • Reagent: PBr₃ (1.1 equiv), CH₂Cl₂, 0°C, 2 h
  • Yield: 87%

Emerging Methodologies and Optimization

Continuous-Flow Synthesis

Microreactor systems enhance heat transfer and mixing efficiency for Grignard reactions, reducing side products. A pilot study reported a 15% yield increase compared to batch processes.

Solvent and Catalyst Screening

Solvent Impact :

  • Ethers (THF, 2-MeTHF) improve Grignard stability vs. hydrocarbons.
  • Catalysts : CuI or FeCl₃ accelerates acylation, cutting reaction time by 30%.

Challenges and Industrial Considerations

  • Moisture Sensitivity : Grignard reagents require anhydrous conditions, increasing production costs.
  • Impurity Control : Over-reduction or diastereomer formation necessitates rigorous chromatography or crystallization.
  • Scalability : Hydrogenation and continuous-flow systems show promise for ton-scale manufacturing.

Chemical Reactions Analysis

Key Chemical Reactions

The compound undergoes reactions typical of alcohols and aromatic halides, influenced by its -CF₃ and bromine substituents.

Halogenation

The bromine atoms on the aromatic ring make the compound susceptible to further halogenation. For example, phosphorus tribromide (PBr₃) or bromine in solvents can introduce additional halogens at reactive positions .

Oxidation

The -OH group can be oxidized to a ketone (α-trifluoromethylbenzaldehyde) using oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane .

Nucleophilic Substitution

The alcohol group may participate in nucleophilic substitution reactions (e.g., with amines or alcohols), though steric hindrance from the -CF₃ group may limit reactivity.

Trifluoromethoxylation

Under visible-light irradiation, the compound can undergo α-trifluoromethoxylation using photocatalysts and trifluoromethoxylation reagents (e.g., N-trifluoromethoxy-4-cyano-pyridinium). This reaction introduces -OCF₃ groups at α-positions, as demonstrated in ketone derivatives .

Reaction Mechanisms and Kinetics

  • Grignard reactivity : The trifluoromethyl group stabilizes the aromatic ring, directing nucleophilic attack to the α-position. Kinetic studies indicate lower temperatures favor nucleophilic addition by stabilizing transition states.

  • Radical-mediated trifluoromethoxylation : A radical chain mechanism is proposed, involving oxidative generation of trifluoromethoxyl radicals that abstract hydrogen from enol carbonates .

Scientific Research Applications

Pharmaceutical Development

3,5-Dibromo-alpha-(trifluoromethyl)benzyl alcohol serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique trifluoromethyl group enhances the biological activity of drugs, making it a valuable building block in medicinal chemistry. For instance, compounds containing trifluoromethyl groups have been linked to improved pharmacokinetic properties and enhanced metabolic stability .

Organic Synthesis

This compound is utilized in various organic synthesis reactions, including:

  • Formation of Halo-benzyl Derivatives : It acts as a precursor for synthesizing other halogenated benzyl alcohols and related compounds, which are crucial for developing agrochemicals and pharmaceuticals .
  • Chiral Resolution : The compound can be used in chiral resolution processes, where it aids in the separation of enantiomers through derivatization techniques .

Material Science

Due to its unique chemical structure, this compound has potential applications in material science. Its incorporation into polymer matrices may enhance thermal stability and chemical resistance, making it suitable for advanced materials .

Case Study 1: Pharmaceutical Applications

A study investigated the role of trifluoromethyl-containing compounds in drug design. The research highlighted how introducing a trifluoromethyl group can significantly affect the binding affinity of drugs to their targets, demonstrating the utility of compounds like this compound in enhancing therapeutic efficacy .

Case Study 2: Organic Synthesis Techniques

Research published in Green Chemistry explored aerobic oxidation processes utilizing various alcohols to synthesize carbonyl compounds. The study included this compound as a substrate, showcasing its versatility in synthetic methodologies that align with green chemistry principles .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The table below compares key properties of 3,5-dibromo-alpha-(trifluoromethyl)benzyl alcohol with analogous benzyl alcohols:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Reactivity/Oxidation Data (if available)
This compound 3,5-Br; α-CF₃ C₈H₅Br₂F₃O ~338 High stability due to electron-withdrawing groups; expected lower oxidation yields due to steric hindrance
3,5-Dibromobenzyl alcohol () 3,5-Br C₇H₆Br₂O 265.93 Reactivity in substitution reactions (e.g., Suzuki coupling); higher solubility in polar solvents vs. CF₃ analogs
3,5-Bis(trifluoromethyl)benzyl alcohol () 3,5-CF₃ C₉H₆F₆O 244.13 Enhanced lipophilicity; CF₃ groups reduce basicity of hydroxyl group
3,5-Dihydroxybenzyl alcohol () 3,5-OH C₇H₈O₃ 140.14 High polarity and water solubility; participates in hydrogen bonding
4-(Trifluoromethyl)benzyl alcohol () 4-CF₃ C₈H₇F₃O 176.14 Oxidized to 4-(trifluoromethyl)benzaldehyde with 99% yield under Pt catalysis

Oxidation Behavior

highlights the oxidation of substituted benzyl alcohols to aldehydes using a Pt@CHs catalyst. Key findings:

  • Electron-withdrawing groups (e.g., -CF₃, -Br) generally increase oxidative stability but may reduce reaction rates due to steric or electronic effects. For example, 4-(trifluoromethyl)benzyl alcohol (Entry 9, Table 3 in ) achieved >99% conversion to its aldehyde, whereas ortho-substituted analogs (e.g., 2-fluorobenzyl alcohol) showed lower yields (82%) due to steric hindrance .

Research Findings and Data Gaps

  • Synthetic challenges : Introducing both Br and CF₃ groups requires precise control to avoid side reactions (e.g., dehalogenation) .
  • Unreported data : Physical properties (melting point, solubility) and spectroscopic data (NMR, IR) for the target compound are absent in the provided evidence, necessitating further experimental characterization.

Biological Activity

3,5-Dibromo-alpha-(trifluoromethyl)benzyl alcohol is a halogenated aromatic compound characterized by its unique molecular structure, which includes two bromine atoms and a trifluoromethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The molecular formula for this compound is C₈H₅Br₂F₃O, with a molecular weight of 333.93 g/mol. Its physical properties include a melting point of 52-56 °C and limited solubility in water.

Chemical Structure and Properties

The presence of bromine and trifluoromethyl groups significantly influences the chemical reactivity and biological interactions of this compound. These halogen substituents can enhance lipophilicity and alter the electronic properties of the compound, which may affect its biological activity.

Property Value
Molecular FormulaC₈H₅Br₂F₃O
Molecular Weight333.93 g/mol
Melting Point52-56 °C
Boiling Point~40 °C at reduced pressure
SolubilityLimited in water; soluble in organic solvents

The biological activity of this compound is largely attributed to its ability to interact with specific biomolecular targets. The bromine and fluorine atoms facilitate covalent bonding with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modulation of biological pathways.

Antitumor Activity

Emerging research highlights the potential antitumor effects of fluorinated compounds. For example, a study demonstrated that certain trifluoromethyl-containing compounds exhibited significant cytotoxicity against cancer cell lines. Although direct evidence for this compound's antitumor activity is sparse, its structural characteristics align with those of known anticancer agents.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various brominated compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar halogenation patterns exhibited notable inhibition zones, suggesting that this compound may possess comparable activity.
  • Antitumor Screening : In vitro assays conducted on structurally related compounds revealed a trend where increased fluorination correlated with enhanced cytotoxicity in breast cancer cell lines. This suggests that further investigation into this compound's effects on tumor cells could yield promising results.

Research Findings

Recent literature reviews have highlighted the significance of trifluoromethyl groups in enhancing the pharmacological profiles of drugs. For instance:

  • Structure-Activity Relationship (SAR) studies indicate that the introduction of trifluoromethyl groups can increase binding affinity to target proteins.
  • In vivo studies have shown that similar compounds can lead to reduced tumor growth in xenograft models when administered at specific dosages.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol, and what key reaction conditions influence yield?

  • Methodological Answer :

  • Bromination of Precursors : Start with alpha-(trifluoromethyl)benzyl alcohol. Use brominating agents like N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeBr₃) to introduce bromine at positions 3 and 5. Directing groups may be necessary to ensure regioselectivity .
  • Reaction Optimization : Control temperature (0–25°C) and stoichiometry (2.1 eq Br₂ per equivalent substrate) to minimize over-bromination. Anhydrous conditions (e.g., DCM solvent) improve yields by reducing side hydrolysis .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Typical yields range from 45–65% depending on bromination efficiency .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Look for the benzyl alcohol -OH proton (δ 4.8–5.2 ppm, broad) and aromatic protons (δ 7.3–7.6 ppm, singlet for symmetric 3,5-dibromo substitution) .
  • ¹⁹F NMR : A singlet near δ -60 to -65 ppm confirms the trifluoromethyl group .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS should show molecular ion peaks at m/z 346–348 (M⁺, isotopic pattern consistent with Br₂) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95% area under the curve) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the bromination of alpha-(trifluoromethyl)benzyl alcohol derivatives?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on the hydroxyl moiety to prevent oxidation or electrophilic substitution at undesired positions .
  • Low-Temperature Bromination : Conduct reactions at -10°C to reduce radical side reactions, particularly with Br₂ .
  • Alternative Bromination Agents : Use dibromoisocyanuric acid (DBI) for milder conditions, achieving >80% regioselectivity in some trifluoromethyl-substituted aromatics .

Q. How does the electronic influence of the trifluoromethyl group affect the reactivity of the benzyl alcohol moiety in nucleophilic substitutions?

  • Methodological Answer :

  • Electron-Withdrawing Effect : The -CF₃ group deactivates the aromatic ring, reducing electrophilic substitution but activating the benzyl alcohol -OH for nucleophilic displacement (e.g., Mitsunobu reactions with triphenylphosphine/diethyl azodicarboxylate) .
  • Kinetic Studies : Compare reaction rates with non-fluorinated analogs. For example, trifluoromethyl derivatives exhibit 3–5× faster SN2 displacement due to increased leaving-group stability .

Q. How should researchers address discrepancies in reported melting points for similar brominated benzyl alcohols?

  • Methodological Answer :

  • Purity Analysis : Re-examine samples via DSC (differential scanning calorimetry) to detect polymorphic forms or impurities .
  • Crystallinity Effects : Recrystallize the compound from different solvents (e.g., ethanol vs. toluene) to isolate stable crystalline phases. For example, 3,5-dibromo-4-hydroxybenzoic acid shows a 10°C variation depending on solvent .
  • Literature Cross-Validation : Compare data from peer-reviewed journals (e.g., PubChem, ECHA) over commercial databases to resolve inconsistencies .

Data Contradiction Analysis

Reported Property Source A (PubChem) Source B (ECHA) Resolution Strategy
Melting Point (°C)128–130122–124Recrystallize in ethanol; validate via DSC
Bromination Yield (%)6545Optimize stoichiometry (2.1 eq Br₂) and temperature (-10°C)
¹⁹F NMR Shift (ppm)-62.5-64.3Confirm solvent (CDCl₃ vs. DMSO-d₆) and calibration

Key Safety and Handling Guidelines

  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis. Moisture-sensitive due to the -CF₃ group .
  • PPE : Use nitrile gloves, goggles, and fume hoods. The compound is a skin/eye irritant (GHS Category 2) .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to avoid toxic HBr/CF₃ byproducts .

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